(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
Overview
Description
“(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride” is a boronic acid derivative . It is commonly used as a reagent in Suzuki-Miyaura coupling reactions , where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . The empirical formula is C7H11BClNO2 and the molecular weight is 187.43 .
Synthesis Analysis
The synthesis of boronic acid derivatives like “(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride” often involves Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of such compounds . This method involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride” can be represented by the SMILES stringCl.NCc1cccc(c1)B(O)O
. The InChI key is NPTBTFRGCBFYPZ-UHFFFAOYSA-N
. Chemical Reactions Analysis
Boronic acid derivatives like “(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride” are involved in various chemical reactions. They are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
“(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride” is a solid substance . It has a molecular weight of 187.43 .Scientific Research Applications
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Catalysis
- Summary of Application : This compound can act as an effective catalyst for the amidation and esterification of carboxylic acids .
- Methods of Application : In catalysis, this compound would be mixed with the reactants (carboxylic acids and amines or alcohols, for amidation and esterification respectively). The reaction would then proceed under specific conditions (e.g., temperature, pressure, solvent), with the boronic acid acting as a catalyst to facilitate the reaction .
- Results or Outcomes : The result of these reactions would be the formation of amides or esters from carboxylic acids, which are important processes in the synthesis of a wide range of organic compounds .
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Synthesis of Heterocyclic Compounds
- Summary of Application : This compound is used as a pivotal reagent for synthesizing an array of compounds, including heterocyclic compounds like benzimidazoles .
- Methods of Application : The boronic acid derivative demonstrates remarkable properties. The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
- Results or Outcomes : The result of these reactions would be the efficient synthesis of heterocyclic compounds .
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Synthesis of Peptides and Peptidomimetics
- Summary of Application : It is employed in the synthesis of peptides and peptidomimetics .
- Methods of Application : The boronic acid derivative is used in the synthesis of peptides and peptidomimetics. The boron atom exhibits a strong affinity for proteins and enzymes, enabling it to act as a ligand for protein and enzyme studies .
- Results or Outcomes : The result of these reactions would be the formation of peptides and peptidomimetics .
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Protein and Enzyme Investigations
- Summary of Application : This compound serves as a ligand for protein and enzyme investigations .
- Methods of Application : The boron atom exhibits a strong affinity for proteins and enzymes, enabling it to act as a ligand for protein and enzyme studies .
- Results or Outcomes : This application helps in elucidating their structures and mechanisms .
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Preparation of Gram-positive Antivirulence Drugs
- Summary of Application : This compound is used in the preparation of Gram-positive antivirulence drugs .
- Methods of Application : The specific methods of application would depend on the particular drug being synthesized .
- Results or Outcomes : The result of these reactions would be the formation of Gram-positive antivirulence drugs .
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Synthesis of Boronic Acid Ester
- Summary of Application : This compound is used as a key reagent in the synthesis of the boronic acid ester starting material .
- Methods of Application : The specific methods of application would depend on the particular boronic acid ester being synthesized .
- Results or Outcomes : The result of these reactions would be the formation of boronic acid esters .
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Synthesis of Boronate-Functionalized Monomers
- Summary of Application : It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .
- Methods of Application : The specific methods of application would depend on the particular boronate-functionalized monomer being synthesized .
- Results or Outcomes : The result of these reactions would be the formation of boronate-functionalized monomers .
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Sensing Applications
- Summary of Application : Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
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Preparation of Glycated Molecules
- Summary of Application : Boronic acids were used for electrophoresis of glycated molecules .
- Methods of Application : The specific methods of application would depend on the particular glycated molecule being prepared .
- Results or Outcomes : The result of these reactions would be the formation of glycated molecules .
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Controlled Release of Insulin
- Summary of Application : Boronic acids are used in polymers for the controlled release of insulin .
- Methods of Application : The specific methods of application would depend on the particular polymer and insulin release system being developed .
- Results or Outcomes : The result of these reactions would be the formation of polymers capable of controlled insulin release .
Safety And Hazards
This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and using protective clothing and eye protection .
Future Directions
While “(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride” brings numerous advantages and limitations to laboratory experiments, it also paves the way for promising future research directions . The scientific community has harnessed the potential of this compound across a wide range of research applications .
properties
IUPAC Name |
[3-(aminomethyl)-2-fluorophenyl]boronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-7-5(4-10)2-1-3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVMFPKOYFRXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CN)F)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674550 | |
Record name | [3-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride | |
CAS RN |
1072946-44-1 | |
Record name | Boronic acid, B-[3-(aminomethyl)-2-fluorophenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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